molecular formula C21H23ClN4O3S B2888828 3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide CAS No. 1448066-37-2

3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide

Cat. No. B2888828
CAS RN: 1448066-37-2
M. Wt: 446.95
InChI Key: MQMJCJSSVYNRIJ-UHFFFAOYSA-N
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Description

3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H23ClN4O3S and its molecular weight is 446.95. The purity is usually 95%.
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Scientific Research Applications

Oxidation Mechanisms and Selectivity

Studies on the oxidation of hydrocarbons by aqueous platinum salts provide insights into the mechanism and selectivity of water-soluble organic compounds. These compounds undergo selective oxidation, revealing the reactivity of methyl group C-H bonds. This mechanism could be relevant to understanding how similar sulfonamides might participate or influence oxidation reactions in organic synthesis (Labinger et al., 1993).

Antimicrobial Activity

The synthesis of sulfonamide compounds has been explored for their antimicrobial properties. Arylazopyrazole pyrimidone clubbed heterocyclic compounds, for instance, have shown promising antimicrobial activity against various bacteria and fungi, indicating the potential use of similar structures in developing new antimicrobial agents (Sarvaiya et al., 2019).

Inhibitors for Enzymatic Activity

Chlorinated pyrrolidinone-bearing benzenesulfonamides have been investigated as inhibitors of human carbonic anhydrases, a class of enzymes involved in various physiological processes. These studies aim at developing inhibitors with high selectivity for specific isozymes, showcasing the potential of sulfonamides in therapeutic research (Balandis et al., 2020).

Ethylene-like Biological Activity

Research into small molecules that mimic ethylene's biological activity has led to the identification of sulfonamide compounds capable of inducing a triple response in Arabidopsis, demonstrating the use of sulfonamides in plant biology and agriculture (Oh et al., 2017).

Coordination Compounds for Enzyme Inhibition

Novel coordination compounds based on pyridyl-triazole derivatives bearing a benzenesulfonamide arm have shown inhibitory activity against carbonic anhydrase isoforms. This suggests the utility of sulfonamide derivatives in designing inhibitors for enzyme targets, potentially leading to therapeutic applications (Aimene et al., 2019).

properties

IUPAC Name

3-chloro-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c22-16-6-5-7-17(14-16)30(28,29)23-15-20-18-8-1-2-9-19(18)21(27)26(24-20)13-12-25-10-3-4-11-25/h1-2,5-9,14,23H,3-4,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMJCJSSVYNRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide

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